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2-(2-Bromophenyl)thiazole-5-carbaldehyde

Cat. No.: B13567327
M. Wt: 268.13 g/mol
InChI Key: UBLPYNPWGRAPAI-UHFFFAOYSA-N
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Description

Evolution of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis and Materials Science

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic chemistry. First described by Hantzsch and Weber in 1887, this aromatic system is a privileged scaffold found in a vast array of natural products and synthetic molecules. chemicalbook.com A notable example is Vitamin B1 (thiamine), which features a thiazole moiety crucial for its biochemical activity.

The enduring relevance of thiazoles stems from their synthetic accessibility and the diverse biological activities of their derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely used and versatile method for constructing the thiazole core. nih.govyoutube.comscribd.com Modern advancements have introduced greener and more efficient protocols, including one-pot multi-component reactions and microwave-assisted syntheses, which allow for rapid access to complex thiazole derivatives. nih.govnih.gov

Thiazole-containing compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities. nih.govresearchgate.net This has cemented their importance in medicinal chemistry and drug discovery. Beyond pharmaceuticals, thiazole derivatives are integral to materials science, where their unique electronic and photophysical properties are harnessed in the development of dyes, polymers, and organic conductors. nih.gov

Significance of Ortho-Substituted Halogenated Phenyl Moieties in Chemical Transformations

The incorporation of a halogenated phenyl ring onto a heterocyclic core is a strategic design element in synthetic chemistry. Halogens, while being deactivating to electrophilic aromatic substitution, are ortho-, para- directors, guiding the position of incoming electrophiles. nih.gov The bromine atom in an ortho-substituted phenyl group, as seen in the title compound, serves several critical functions.

Secondly, and most significantly, the carbon-bromine bond is a versatile synthetic handle for post-modification, particularly through transition-metal-catalyzed cross-coupling reactions. numberanalytics.com Seminal methods such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. acs.orgnih.gov This allows for the late-stage functionalization of the molecule, providing a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov The ability to use aryl bromides as electrophilic partners in these reactions makes ortho-bromophenyl moieties highly valuable precursors for creating diverse and complex molecular architectures. rsc.org

The Carbaldehyde Functionality in Heterocyclic Systems: Reactivity and Synthetic Versatility

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic chemistry. When attached to a heterocyclic system, it acts as a key synthetic intermediate, enabling a wide range of chemical transformations. mdpi.com Heterocyclic aldehydes can be synthesized through various methods, including the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (prepared from DMF and POCl₃) to formylate electron-rich heterocycles. lookchem.com

The aldehyde's electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a gateway for numerous synthetic operations:

Condensation Reactions: It readily reacts with active methylene (B1212753) compounds, amines, and hydrazines to form larger, more complex structures such as chalcones, Schiff bases, and hydrazones. mdpi.comsciforum.net

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes.

Wittig and Related Reactions: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into a carbon-carbon double bond, a fundamental transformation for extending carbon chains.

Multicomponent Reactions: Heterocyclic aldehydes are often key components in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency. mdpi.com

This inherent reactivity makes the carbaldehyde group a crucial building block for elaborating heterocyclic scaffolds into more functionalized and structurally diverse molecules for applications in medicinal chemistry and materials science. chemimpex.com

Research Rationale and Scope for 2-(2-Bromophenyl)thiazole-5-carbaldehyde

The compound this compound represents a molecule of significant synthetic potential, integrating three distinct and valuable chemical features into a single, compact scaffold. While specific research on this exact isomer is limited in published literature, a strong rationale for its investigation can be constructed based on the known chemistry of its constituent parts and related isomers like 2-(4-bromophenyl)thiazole-4-carbaldehyde. chemimpex.comcymitquimica.com

The research value of this molecule is founded on its identity as a trifunctional building block :

The Thiazole Core: Provides a stable, aromatic, and biologically relevant platform.

The Ortho-Bromophenyl Group: Serves as a key site for diversification via palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or heteroaryl substituents. The ortho positioning offers a unique stereochemical environment compared to its more commonly studied para isomer.

The 5-Carbaldehyde Group: Acts as a versatile reactive center for nucleophilic additions, condensations, and other transformations to build complex side chains or annulated ring systems.

This unique combination allows for a modular and divergent synthetic approach. One could first use the aldehyde for chain extension and then perform a Suzuki coupling on the bromide, or vice-versa. This flexibility makes this compound an ideal starting material for generating diverse molecular libraries for screening in drug discovery and materials science programs. Its structure promises access to novel chemical space, distinct from that accessible from its isomers, making it a compelling target for synthetic exploration.

Compound Data Tables

Table 1: Calculated and Comparative Properties of Bromophenyl Thiazole Carbaldehyde Isomers

PropertyThis compound2-(2-Bromophenyl)thiazole-4-carbaldehyde jk-sci.com2-(4-Bromophenyl)thiazole-4-carbaldehyde chemimpex.comcymitquimica.com
CAS Number Not available885279-14-121166-30-3
Molecular Formula C₁₀H₆BrNOSC₁₀H₆BrNOSC₁₀H₆BrNOS
Molecular Weight 268.13 g/mol 268.13 g/mol 268.13 g/mol
Purity (Theoretical)≥ 95% (HPLC)≥ 95% (HPLC)
Appearance (Predicted Solid)(Not specified)Off-white solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNOS B13567327 2-(2-Bromophenyl)thiazole-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNOS

Molecular Weight

268.13 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H

InChI Key

UBLPYNPWGRAPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2 2 Bromophenyl Thiazole 5 Carbaldehyde

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 2-(2-Bromophenyl)thiazole-5-carbaldehyde reveals several logical bond disconnections, leading to plausible starting materials. The primary strategies involve either forming the thiazole (B1198619) ring from acyclic precursors or functionalizing a pre-existing thiazole core.

Strategy A: C(2)-Aryl Bond Disconnection: The most common disconnection is at the C-C bond between the thiazole C2 position and the bromophenyl ring. This approach relies on cross-coupling reactions. This leads to two key precursors: a thiazole component functionalized at the 2-position (e.g., 2-bromothiazole-5-carbaldehyde) and a 2-bromophenyl organometallic reagent (e.g., 2-bromophenylboronic acid).

Strategy B: Thiazole Ring Disconnection (Hantzsch Synthesis): A classical approach involves breaking the C-N and C-S bonds of the thiazole ring. This disconnection leads to 2-bromobenzothioamide and a three-carbon electrophilic component containing the aldehyde functionality, such as a 3-halo-2-oxopropanal derivative. This method builds the substituted thiazole ring in a single cyclocondensation step.

Strategy C: Phenyl Ring Bromination Disconnection: A third strategy involves disconnecting the C-Br bond on the phenyl ring. This route begins with the synthesis of 2-phenylthiazole-5-carbaldehyde, followed by a regioselective bromination at the ortho-position of the phenyl group. This approach is dependent on achieving high selectivity in the final bromination step.

These disconnections highlight the key precursors required for the synthesis, including various thiazole intermediates, thioamides, and functionalized phenyl rings.

Classical and Modern Approaches for Thiazole Ring Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. chemicalbook.comsynarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide. synarchive.comanalis.com.my

In the context of this compound, this strategy would involve the reaction between 2-bromobenzothioamide and a suitable α-halocarbonyl precursor for the 5-carbaldehyde moiety. The general mechanism proceeds via initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. While this method is robust, its application can sometimes be limited by the availability of the required starting materials and the harshness of the reaction conditions. analis.com.my Modern variations may employ microwave assistance or green catalysts to improve yields and reaction times. bepls.com

Modern organic synthesis has increasingly turned to transition-metal catalysis, particularly palladium, for the efficient formation of heterocyclic rings. These methods offer alternative pathways that can provide improved regioselectivity and functional group tolerance. rsc.orgthieme-connect.com

One advanced strategy involves the intramolecular C-S bond formation through C-H functionalization. For example, N-arylthioureas can be converted to 2-aminobenzothiazoles using a palladium catalyst, which eliminates the need for a pre-installed halogen on the aromatic ring. organic-chemistry.org While this specific example leads to a benzothiazole (B30560), the underlying principle of Pd-catalyzed C-H activation/C-S coupling represents a modern approach to heterocycle synthesis. Another powerful technique is the direct C-H arylation of a pre-formed thiazole ring, which allows for the programmed synthesis of various arylthiazoles by sequentially coupling different aryl groups to the thiazole core. rsc.org

Regioselective Introduction of the 2-Bromophenyl Moiety

The precise installation of the 2-bromophenyl group at the C2 position of the thiazole is a critical step. Cross-coupling reactions are the predominant method, although direct functionalization of a phenyl precursor is also a theoretical possibility.

Palladium-catalyzed cross-coupling reactions are highly effective for forming the C-C bond between the thiazole and the phenyl ring. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly well-suited for this purpose due to its mild conditions and tolerance of a wide range of functional groups. cdnsciencepub.comrsc.org

This reaction can be implemented by coupling a 2-halothiazole derivative (e.g., 2-bromothiazole-5-carbaldehyde) with 2-bromophenylboronic acid. The reaction is typically catalyzed by a palladium complex with suitable ligands. Thiazole-based ligands have themselves been developed to create efficient palladium catalysts for Suzuki-Miyaura reactions. cdnsciencepub.comcdnsciencepub.comacs.org The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to maximize yield and minimize side reactions. A variety of palladium catalysts and conditions have been shown to be effective for coupling on the thiazole ring system. rsc.orgnih.gov

Table 1: Example Conditions for Palladium-Catalyzed Coupling Reactions on Thiazole Systems

Catalyst System Electrophile Nucleophile Conditions Application
Pd(OAc)₂, CuI Aryl Iodide Thiazole DMF, 140 °C C2-Arylation of Thiazole rsc.org
Ni(OAc)₂, bipy Aryl Iodide Thiazole LiOt-Bu, 1,4-dioxane, 120 °C C2-Arylation of Thiazole rsc.org
Pd[P(t-Bu)₃]₂ Aryl Bromide Thiazole LiOt-Bu, 1,4-dioxane, 100 °C C2-Arylation of Thiazole rsc.org

An alternative synthetic route involves the late-stage introduction of the bromine atom. This strategy would begin with the synthesis of 2-phenylthiazole-5-carbaldehyde, followed by electrophilic aromatic substitution on the phenyl ring. The key challenge in this approach is achieving regioselective bromination at the ortho-position.

The directing effect of the thiazol-2-yl substituent on the phenyl ring would influence the position of bromination. Electrophilic bromination of arenes and heteroarenes can be accomplished using various reagents and conditions, such as molecular bromine or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or under aerobic conditions. researchgate.net However, controlling the reaction to favor the mono-brominated ortho-product over other isomers (meta, para) or poly-brominated products can be difficult and may require specific directing group strategies or carefully optimized reaction conditions.

Formation of the 5-Carbaldehyde Functionality

The introduction of the carbaldehyde group at the 5-position of the 2-(2-bromophenyl)thiazole core is a pivotal step in the synthetic sequence. The electron-rich nature of the thiazole ring facilitates electrophilic substitution, which is the basis for several formylation protocols.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent then attacks the electron-rich thiazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org

The thiazole ring is sufficiently activated to undergo electrophilic substitution, making the Vilsmeier-Haack reaction a feasible strategy. ijpcbs.comchemistrysteps.com The reaction is generally mild and utilizes cost-effective reagents. ijpcbs.com

Table 1: Vilsmeier-Haack Formylation Protocol

Reagents Role Typical Conditions
2-(2-Bromophenyl)thiazole Substrate -
N,N-Dimethylformamide (DMF) Formylating Agent Precursor Solvent, often in excess
Phosphorus oxychloride (POCl₃) Activating Agent Stoichiometric amount
Temperature Reaction Parameter 0°C to room temperature, then heating

The mechanism involves the initial formation of the Vilsmeier reagent from DMF and POCl₃. This electrophile then attacks the C5 position of the 2-(2-bromophenyl)thiazole. The resulting iminium salt is stable until it is hydrolyzed to release the final aldehyde product.

An alternative approach to direct formylation involves a two-step metalation-formylation sequence. This strategy is particularly useful when the substrate is not sufficiently reactive for direct electrophilic substitution or when regioselectivity is a concern. The process begins with the deprotonation of the C5 position of the thiazole ring using a strong base, or a halogen-metal exchange, to generate a nucleophilic organometallic intermediate. This intermediate is then quenched with an electrophilic formylating agent.

One common method involves halogen-metal exchange, for instance, starting from a 5-bromo-2-(2-bromophenyl)thiazole precursor. Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) generates a highly reactive 5-lithiated thiazole species. This nucleophile is then reacted with an electrophile like DMF to introduce the formyl group. google.com

Another related strategy is the use of Grignard reagents. A 5-halothiazole precursor can be converted into a Grignard reagent, which can then react with a formamide to produce the aldehyde after hydrolysis. This method can be advantageous as Grignard reagents are often more stable than their organolithium counterparts, potentially allowing for less stringent temperature control. google.com

Table 2: Comparison of Metalation-Formylation Strategies

Strategy Base/Metalating Agent Formylating Agent Key Conditions Advantages
Organolithium Route n-Butyllithium (n-BuLi) DMF Anhydrous solvent (e.g., THF), low temperature (-78°C) High reactivity, good yields

The aldehyde functionality can also be introduced through the oxidation of a precursor group at the C5 position. A common and reliable method is the oxidation of the corresponding primary alcohol, (2-(2-bromophenyl)thiazol-5-yl)methanol. This precursor can be synthesized via various routes, including the reduction of a corresponding carboxylic acid or ester.

Several oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction scale. Manganese(IV) oxide (MnO₂) is a mild and selective reagent often used for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic methanols. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like chloroform or dichloromethane at room temperature.

Other common reagents for this type of oxidation include pyridinium chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. These methods are known for their high efficiency and ability to minimize over-oxidation to the carboxylic acid.

Optimization of Reaction Conditions and Process Scalability

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. For each synthetic route, several parameters can be fine-tuned.

Vilsmeier-Haack Reaction: Optimization involves adjusting the stoichiometry of POCl₃ to DMF, controlling the reaction temperature to prevent side reactions, and modifying the duration of both the initial reaction and the final hydrolysis step.

Metalation-Formylation: Key parameters include the choice of solvent, the precise control of low temperatures to ensure the stability of the organometallic intermediate, the rate of addition of the metalating agent, and the selection of the quenching electrophile.

Oxidation: Optimization focuses on selecting the most selective and efficient oxidizing agent, determining the optimal solvent, managing the reaction temperature, and simplifying the purification process to remove the oxidant byproducts.

Scaling up the synthesis presents several challenges. The exothermic nature of Vilsmeier reagent formation and organometallic reactions requires careful thermal management to ensure safety and prevent product degradation. On a large scale, purification by column chromatography is often impractical, necessitating the development of robust crystallization or distillation methods to isolate the final product with high purity. The cost and handling requirements of reagents, such as organolithiums or specialized oxidants, also become significant factors in process scalability.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the process. mdpi.com Several strategies can be considered to make the synthesis more sustainable. bepls.commdpi.com

Atom Economy: Synthetic routes with higher atom economy are preferred. For instance, direct formylation methods like the Vilsmeier-Haack reaction are generally more atom-economical than multi-step oxidation sequences that may involve protecting groups or generate more waste.

Use of Greener Solvents: Replacing hazardous solvents like chloroform or tetrahydrofuran with more environmentally benign alternatives is a key goal. Exploring solvents derived from renewable feedstocks or even water, where feasible, can significantly improve the green profile of the synthesis. bepls.com

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. bepls.com Microwave-assisted organic synthesis has been successfully applied to the formation of various heterocyclic compounds, including thiazoles.

Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste. For oxidation reactions, developing catalytic air-based oxidation systems would be a significant green advancement over methods using stoichiometric amounts of heavy-metal-based oxidants like manganese or chromium reagents.

By systematically evaluating each step of the synthesis through the lens of green chemistry, it is possible to develop a more efficient, safer, and environmentally responsible manufacturing process for this important chemical intermediate.

Advanced Chemical Transformations and Mechanistic Investigations of 2 2 Bromophenyl Thiazole 5 Carbaldehyde

Reactivity Profile of the Thiazole-5-Carbaldehyde Group

The aldehyde functional group at the 5-position of the thiazole (B1198619) ring is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions (e.g., Imine/Enamine Formation, Knoevenagel, Wittig)

The aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases), a fundamental transformation in the synthesis of various nitrogen-containing heterocycles. nih.gov This reaction typically proceeds under equilibrium control, often requiring the removal of water to drive the reaction to completion. nih.gov

The Knoevenagel condensation is another key reaction, involving the reaction of the aldehyde with active methylene (B1212753) compounds. This reaction is often catalyzed by a weak base and provides a powerful method for C-C bond formation. researchgate.netsemanticscholar.org While specific examples for 2-(2-Bromophenyl)thiazole-5-carbaldehyde are not extensively documented in the provided search results, the general mechanism is applicable.

Similarly, the Wittig reaction, which converts aldehydes and ketones into alkenes, is a viable transformation for this substrate. masterorganicchemistry.com The reaction involves a phosphonium ylide and offers a high degree of control over the location of the newly formed double bond. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReagentsProduct TypeTypical Conditions
Imine Formation Primary Amine (R-NH₂)Imine/Schiff BaseAcid or base catalysis, removal of water
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile)α,β-Unsaturated ProductBase catalyst (e.g., piperidine)
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)AlkeneAprotic solvent (e.g., THF)

Reactions with Organometallic Reagents

The carbonyl carbon of the aldehyde is susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). saskoer.ca This reaction leads to the formation of a secondary alcohol after an aqueous workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbinol center. The reaction mechanism involves the nucleophilic addition of the carbanion-like organometallic reagent to the electrophilic carbonyl carbon. saskoer.ca

Table 3: Reactions with Organometallic Reagents

Reagent TypeGeneral FormulaProduct Type
Grignard Reagent R-MgBrSecondary Alcohol
Organolithium Reagent R-LiSecondary Alcohol

Reactivity of the 2-Bromophenyl Moiety: Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-heteroatom bonds. These reactions typically leave the thiazole-5-carbaldehyde group intact, demonstrating high chemoselectivity.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming biaryl structures. tcichemicals.com It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid (RB(OH)₂), in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including aldehydes. tcichemicals.com Microwave-assisted Suzuki-Miyaura couplings in aqueous media have been shown to be efficient for thiazole-containing compounds. rsc.org

Table 4: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst
Base K₂CO₃, Cs₂CO₃Activates boronic acid
Solvent Toluene, Dioxane, WaterReaction medium
Boronic Acid Aryl-B(OH)₂Coupling partner

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net This reaction is instrumental in the synthesis of aryl alkynes, which are valuable precursors for more complex molecules.

Table 5: Typical Conditions for Sonogashira Coupling

ComponentExampleRole
Palladium Catalyst PdCl₂(PPh₃)₂Catalyst
Copper Co-catalyst CuICo-catalyst
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Base and solvent
Alkyne R-C≡CHCoupling partner

Heck Reactions with Alkenes

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a powerful tool for the arylation of alkenes. researchgate.net In the context of this compound, the reaction would involve the coupling of the aryl bromide moiety with various alkenes to generate substituted thiazole derivatives. The aldehyde group at the 5-position of the thiazole ring is expected to be compatible with typical Heck reaction conditions.

The efficiency and regioselectivity of the Heck reaction are influenced by several factors, including the choice of palladium catalyst, phosphine ligand, base, and solvent. For a substrate like this compound, a variety of palladium sources such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) could be employed. The selection of the phosphine ligand is crucial; monodentate ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can significantly impact the reaction's outcome.

A hypothetical study of the Heck reaction with this compound and various alkenes might yield data similar to that presented in Table 1.

Table 1: Hypothetical Data for Heck Reactions of this compound with Various Alkenes

Alkene Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Styrene Pd(OAc)₂, P(o-tol)₃ Et₃N DMF 100 12 85
Ethyl acrylate Pd(OAc)₂, dppf Na₂CO₃ Acetonitrile 80 18 92
1-Octene Pd₂(dba)₃, P(t-Bu)₃ K₂CO₃ Dioxane 120 24 78
Cyclohexene Pd(OAc)₂, PPh₃ KOAc DMAc 110 16 65

Buchwald-Hartwig Aminations and Etherifications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. beilstein-journals.org This reaction would be highly valuable for synthesizing a library of N-substituted derivatives of 2-(2-aminophenyl)thiazole-5-carbaldehyde. Similarly, the analogous Buchwald-Hartwig etherification allows for the formation of carbon-oxygen bonds with alcohols.

The success of these reactions hinges on the appropriate selection of a palladium precursor and a bulky, electron-rich phosphine ligand. Ligands such as RuPhos, XPhos, and SPhos are commonly used to facilitate the coupling of a wide range of amines and alcohols with aryl bromides. The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) being frequently employed.

A systematic investigation into the Buchwald-Hartwig reactions of this compound would likely explore the scope of the reaction with various amines and alcohols, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Data for Buchwald-Hartwig Aminations and Etherifications of this compound

Coupling Partner Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Aniline (B41778) (Amination) RuPhos NaOt-Bu Toluene 100 8 95
Morpholine (Amination) XPhos LHMDS Dioxane 110 12 88
Benzylamine (Amination) SPhos K₃PO₄ Toluene 100 10 91
Phenol (Etherification) RuPhos Cs₂CO₃ Dioxane 120 24 75
Methanol (Etherification) XPhos NaOt-Bu Toluene 90 18 60

Functionalization and Reactivity of the Thiazole Heterocycle

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable)

The thiazole ring is generally considered to be electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, under certain conditions, electrophilic substitution can occur. The position of substitution on the thiazole ring is influenced by the directing effects of the existing substituents. In this compound, the electron-withdrawing nature of the aldehyde group at the 5-position would further deactivate the ring towards electrophilic attack. If a reaction were to occur, it would most likely take place at the C-4 position, which is the most electron-rich position in the thiazole ring.

Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or decomposition of the starting material.

Exploration of Metalation at C-4 of the Thiazole Ring

A more viable strategy for the functionalization of the thiazole ring in this compound is through metalation, specifically at the C-4 position. The proton at C-4 is the most acidic proton on the thiazole ring, and its removal can be achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting C-4 lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

This approach would provide a versatile method for synthesizing a variety of 4-substituted-2-(2-bromophenyl)thiazole-5-carbaldehyde derivatives. A hypothetical study exploring this methodology might produce the results summarized in Table 3.

Table 3: Hypothetical Data for Metalation and Electrophilic Quenching at C-4 of this compound

Base Electrophile Solvent Temp (°C) Time (h) Product Yield (%)
n-BuLi Iodomethane THF -78 1 4-Methyl derivative 85
LDA N,N-Dimethylformamide THF -78 2 4-Formyl derivative 70
n-BuLi Carbon dioxide THF -78 to rt 3 4-Carboxylic acid 78
LDA Chlorotrimethylsilane THF -78 1 4-Trimethylsilyl derivative 90

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The presence of both an aryl bromide and an aldehyde functionality in this compound makes it an interesting candidate for participation in various MCRs.

For instance, the aldehyde group could participate in reactions like the Ugi or Passerini reactions. The aryl bromide could be involved in palladium-catalyzed MCRs. A hypothetical MCR could involve the reaction of this compound, an amine, an isocyanide, and a suitable coupling partner in a palladium-catalyzed process to generate highly complex and diverse molecular scaffolds.

Detailed Mechanistic Pathways of Key Reactions

While specific mechanistic studies on reactions involving this compound are not available, the general mechanisms of the Heck and Buchwald-Hartwig reactions are well-understood.

The catalytic cycle of the Heck reaction is generally believed to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide bond of this compound to form a palladium(II) complex.

Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the alkene.

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the final product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst.

The Buchwald-Hartwig amination catalytic cycle typically involves:

Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.

Detailed mechanistic investigations for reactions with this compound would involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the precise transition states and intermediates involved.

Comprehensive Spectroscopic and Structural Elucidation of 2 2 Bromophenyl Thiazole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 2-(2-Bromophenyl)thiazole-5-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be required for a complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule, providing a detailed structural map.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the coupling network within the 2-bromophenyl ring. Correlations would be expected between adjacent aromatic protons (e.g., H-3' to H-4', H-4' to H-5', and H-5' to H-6'). The isolated proton on the thiazole (B1198619) ring (H-4) would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This technique allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the aldehydic proton would correlate with the aldehydic carbon, and the thiazole H-4 proton would correlate with the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly powerful for assigning quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The aldehydic proton (CHO) correlating to the thiazole C-5 and C-4.

The thiazole proton (H-4) correlating to C-5, C-2, and the aldehydic carbon.

Protons on the bromophenyl ring (e.g., H-6') correlating to the thiazole C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. In this molecule, NOESY could reveal the spatial proximity between the aldehydic proton and the thiazole H-4 proton, as well as between the thiazole ring and the protons on the bromophenyl ring (specifically H-6'), which would help to determine the preferred rotational conformation around the C2-C1' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted values are based on typical chemical shifts for similar structural motifs.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H)Key NOESY Correlations (from ¹H)
CHO~9.9 - 10.1~183 - 185C-5, C-4H-4
Thiazole H-4~8.3 - 8.5~140 - 142C-2, C-5, CHOCHO, H-3'
Thiazole C-2-~168 - 170--
Thiazole C-5-~145 - 147--
Bromophenyl C-1'-~132 - 134--
Bromophenyl C-2'-~122 - 124--
Bromophenyl H-3'/C-3'~7.7 - 7.8~133 - 135C-1', C-5'H-4'
Bromophenyl H-4'/C-4'~7.3 - 7.4~128 - 130C-2', C-6'H-3', H-5'
Bromophenyl H-5'/C-5'~7.4 - 7.5~131 - 133C-1', C-3'H-4', H-6'
Bromophenyl H-6'/C-6'~7.9 - 8.0~127 - 129C-2, C-2', C-4'H-5'

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, packing, and dynamics in the crystalline state. For this compound, ssNMR would be particularly useful for:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a standard technique used to identify and characterize polymorphism, as the chemical shifts of carbon atoms are sensitive to their local electronic environment. nih.gov

Aggregate Structures: ssNMR can probe the nature of molecular aggregation and intermolecular interactions, such as halogen and hydrogen bonds. nih.gov Changes in chemical shifts, particularly for atoms involved in these interactions (e.g., the carbon attached to the bromine), can provide evidence for their existence and strength.

Conformational Analysis: In the solid state, molecules adopt a fixed conformation. ssNMR can determine this conformation, which may differ from the averaged conformation observed in solution. This is especially relevant for the dihedral angle between the bromophenyl and thiazole rings.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Representative Crystallographic Data for a Related Brominated Heterocyclic Compound. Data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole is presented for illustrative purposes. ipb.pt

ParameterValue
Chemical FormulaC₂₄H₁₆Br₂FN₃S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.9517(9)
b (Å)5.4857(3)
c (Å)27.9582(17)
β (°)102.434(6)
Volume (ų)2239.4(2)
Z (molecules/unit cell)4

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule, such as the nitrogen or sulfur atom of the thiazole ring or the oxygen of the carbaldehyde. The nature of C–Br···Br–C interactions has been studied, and they are typically dominated by dispersion forces with a significant electrostatic component. rsc.orgresearchgate.net The geometry of these bonds (distances and angles) provides insight into their strength and directionality.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O or C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. The aldehydic proton and aromatic protons can interact with the aldehyde oxygen or the thiazole nitrogen of neighboring molecules.

The crystal structure would reveal the specific conformation adopted by the molecule in the solid state. A key conformational feature is the torsion angle between the plane of the 2-bromophenyl ring and the thiazole ring. This angle is determined by a balance between steric hindrance (from the ortho-bromine and the aldehyde group) and the drive for π-system conjugation. Studies on similar 2-arylthiazole systems have shown that the planarity is often influenced by the nature and position of substituents. nih.govnih.gov The solid-state conformation provides a static picture that complements the dynamic information obtained from solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS analysis is crucial for confirming its molecular formula, C10H6BrNOS. The expected monoisotopic mass would be calculated with high accuracy, and the characteristic isotopic pattern of bromine (approximately equal intensities for 79Br and 81Br) would serve as a definitive marker for its presence in the molecule.

While direct experimental HRMS data for this compound is not extensively available in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related heterocyclic compounds, such as thiazoles, thiadiazoles, and other aryl-substituted heterocycles. mdpi.comnih.gov Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]+ would be the parent ion.

Subsequent fragmentation (MS/MS) would likely proceed through several key pathways:

Loss of the formyl group: A primary fragmentation could involve the cleavage of the aldehyde group, resulting in the loss of a neutral CO molecule (28 Da), leading to a significant fragment ion.

Cleavage of the C-Br bond: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical. This would result in an ion with a characteristic mass difference.

Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentation patterns for thiazoles involve the loss of HCN or the cleavage of the C-S bonds. For instance, the fragmentation of 1,2,3-thiadiazole (B1210528) derivatives often involves the loss of a nitrogen molecule (N2). nih.gov

Fragmentation of the phenyl ring: While less common as an initial step, fragmentation of the bromophenyl ring could occur at higher collision energies.

A proposed fragmentation pathway is outlined below:

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Plausible Structure of Fragment
[M+H]+[M+H - CO]+CO2-(2-Bromophenyl)thiazole
[M+H]+[M+H - Br]+Br[2-(Phenyl)thiazole-5-carbaldehyde]+
[M+H - CO]+[M+H - CO - HBr]+HBr[2-Phenylthiazole]+

This table represents a theoretical fragmentation pathway based on the principles of mass spectrometry and data from related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Expected Vibrational Frequencies:

Based on studies of related thiazole and benzothiazole (B30560) derivatives, the following characteristic vibrational modes are expected for this compound: researchgate.netresearchgate.netesisresearch.orgnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Aldehyde (C=O)Stretching1680 - 1710FT-IR (strong), Raman (moderate)
Aldehyde (C-H)Stretching2720 - 2820FT-IR (weak to moderate)
Thiazole Ring (C=N)Stretching1600 - 1650FT-IR, Raman
Thiazole Ring (C=C)Stretching1500 - 1580FT-IR, Raman
Aromatic Ring (C=C)Stretching1450 - 1600FT-IR, Raman
Aromatic Ring (C-H)Stretching3000 - 3100FT-IR, Raman
C-BrStretching500 - 650FT-IR (strong)
C-SStretching600 - 750FT-IR, Raman

This table provides expected ranges for vibrational frequencies based on data from analogous structures.

The FT-IR spectrum would likely be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group. The C-H stretching of the aldehyde is also a key diagnostic peak, though it may be weaker. The various stretching and bending vibrations of the thiazole and bromophenyl rings would create a complex fingerprint region, which is unique to the molecule's structure.

Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic rings and the C=C and C=N bonds of the thiazole ring are expected to show strong Raman scattering. The C-S stretching vibration should also be observable in the Raman spectrum. Conformational insights can be gained by analyzing any shifts in vibrational frequencies that may occur due to different spatial arrangements of the bromophenyl group relative to the thiazole ring.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Property Characterization

The photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence emission spectroscopy. The electronic transitions within the molecule will determine its absorption and emission characteristics. The presence of the conjugated system, encompassing the phenyl ring, the thiazole ring, and the carbaldehyde group, is expected to give rise to absorption bands in the UV or near-visible region.

Expected Photophysical Properties:

Drawing parallels from studies on other 2-arylthiazole and thiazolo[5,4-d]thiazole (B1587360) derivatives, we can anticipate the following photophysical behavior: mdpi.comnih.govresearchgate.net

Property Expected Characteristics
UV-Vis Absorption (λmax) Expected in the range of 300-380 nm, corresponding to π → π* transitions within the conjugated system. The exact maximum will be influenced by solvent polarity.
Fluorescence Emission (λem) Emission is expected at a longer wavelength than the absorption, with the Stokes shift being dependent on the solvent and the excited state geometry. The emission color could range from blue to green.
Quantum Yield (ΦF) The presence of the heavy bromine atom may lead to a reduced fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Studies on similar bromo-substituted carbazole-thiazole dyes have shown this trend. mdpi.com
Solvatochromism The absorption and emission maxima are likely to exhibit a dependence on solvent polarity, which is indicative of a change in the dipole moment upon electronic excitation.

The introduction of the electron-withdrawing carbaldehyde group at the 5-position of the thiazole ring is likely to influence the intramolecular charge transfer (ICT) character of the electronic transitions. This can affect the Stokes shift and the sensitivity of the emission spectrum to the solvent environment. The 2-phenylthiazole (B155284) core is a known fluorophore, and its derivatives have been explored for various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). spast.org The specific substitution pattern of this compound will fine-tune these photophysical properties.

Computational Chemistry and Theoretical Characterization of 2 2 Bromophenyl Thiazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 2-(2-Bromophenyl)thiazole-5-carbaldehyde. DFT methods are used to determine the molecule's electronic structure, from which a wide array of properties can be derived. Typically, calculations are performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), to provide a robust theoretical description. bohrium.comkbhgroup.in

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the most stable arrangement of its atoms in three-dimensional space. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C(thiazole)-C(phenyl)~1.46 - 1.48
C(thiazole)-S~1.75 - 1.76
C=N (thiazole)~1.29 - 1.37
C-Br~1.89 - 1.91
C=O (aldehyde)~1.21 - 1.23
Bond Angles (°) **
C-C-N (thiazole)~115 - 116
C-S-C (thiazole)~89 - 90
C(phenyl)-C(thiazole)-N~120 - 122
Dihedral Angle (°) **
Phenyl-ThiazoleNon-zero (e.g., 20-50°)

Note: These values are estimates based on DFT calculations performed on analogous structures, such as other 2-phenylthiazole (B155284) and benzothiazole (B30560) derivatives. kbhgroup.innih.govmdpi.com The exact values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiazole (B1198619) and bromophenyl rings. The LUMO is likely concentrated on the electron-withdrawing aldehyde group and the thiazole ring, indicating that this region is the most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Based on related compounds, the HOMO-LUMO gap for this molecule is predicted to be in a range that signifies a stable yet reactive species. bohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaPredicted Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability; a smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability to accept electrons.

Note: The specific energy values would be obtained from DFT calculations.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. The ESP is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the aldehyde group and the nitrogen atom of the thiazole ring, making these the primary sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located on the hydrogen atom of the aldehyde group and potentially on the carbon atom of the carbonyl group, identifying these as sites for nucleophilic attack.

Neutral Regions (Green): Predominantly over the carbon-hydrogen bonds of the phenyl ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would show characteristic signals for the protons and carbons in the phenyl, thiazole, and aldehyde groups. For instance, the aldehyde proton would appear at a high chemical shift (downfield), typically around 9-10 ppm in the ¹H NMR spectrum. The carbon of the carbonyl group would also have a characteristic downfield shift in the ¹³C NMR spectrum.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectroscopy. For this molecule, key predicted vibrations would include the C=O stretching frequency of the aldehyde group (typically a strong band around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations from the thiazole and phenyl rings, and the C-Br stretching frequency. Comparing calculated frequencies (often scaled to correct for systematic errors) with experimental spectra is a standard method for confirming molecular structure. nih.gov

Conformational Landscape Analysis and Energetic Minima

The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl and thiazole rings. A conformational analysis involves calculating the molecule's potential energy as a function of this dihedral angle. This analysis identifies the most stable conformations (energetic minima) and the energy barriers to rotation (transition states).

A potential energy surface scan would likely reveal at least two stable conformers corresponding to different rotational positions of the phenyl ring relative to the thiazole ring. The global minimum would be the conformation that best balances the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-bromine atom and the thiazole ring, as well as the aldehyde group. The energy difference between the conformers and the height of the rotational barriers provide insight into the molecule's dynamic behavior in solution. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, the aldehyde group is a primary site for chemical transformations, such as nucleophilic addition reactions.

A computational study could model the reaction of the aldehyde with a nucleophile (e.g., a Grignard reagent or a cyanide ion). Such a study would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Verifying the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to ensure that the identified transition state correctly connects the reactants and products.

These studies can provide deep mechanistic insights, explaining regioselectivity and stereoselectivity, and guiding the design of new synthetic routes.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

No published studies were identified that have investigated the intramolecular and intermolecular non-covalent interactions of this compound. Such an analysis would typically involve quantum chemical calculations to identify and characterize interactions like hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking, and van der Waals forces. These interactions are crucial for understanding the compound's crystal packing, molecular conformation, and potential interactions with biological targets. However, without specific research data, a detailed discussion is not possible.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity or Non-Optical Properties

There is no available literature detailing Quantitative Structure-Property Relationship (QSPR) models for the chemical reactivity or non-optical properties of this compound. QSPR studies establish a mathematical relationship between the structural features of a molecule and its properties. For this specific compound, such models could predict parameters like reaction rates, equilibrium constants, or other physicochemical properties based on calculated molecular descriptors. The absence of dedicated studies on this molecule means that no such predictive models or associated data tables can be presented.

Exploration of Advanced Materials Science and Chemical Applications of 2 2 Bromophenyl Thiazole 5 Carbaldehyde and Its Derivatives

Building Block for Functional Polymers and Oligomers

The bifunctional nature of 2-(2-Bromophenyl)thiazole-5-carbaldehyde, possessing both a formyl group for condensation reactions and a bromophenyl moiety for cross-coupling, positions it as an ideal building block for the synthesis of functional polymers and oligomers. These polymeric materials are of great interest due to their potential applications in advanced electronic and optoelectronic devices.

Application in Organic Electronics (e.g., OLEDs, OPVs, OFETs)

Thiazole-containing polymers have been extensively investigated for their use in organic electronics. The electron-deficient nature of the thiazole (B1198619) ring can be harnessed to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for efficient charge injection and transport in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The aldehyde functionality of this compound allows for its incorporation into polymer backbones through reactions like the Wittig or Horner-Wadsworth-Emmons reactions, leading to the formation of vinylene linkages that extend the π-conjugation. The bromo-substituent provides a reactive site for polymerization reactions such as Suzuki, Stille, or Heck coupling, enabling the creation of fully conjugated polymers. By carefully selecting co-monomers, polymers with specific electronic and photophysical properties suitable for various organic electronic applications can be designed. For instance, copolymerization with electron-rich units can lead to donor-acceptor polymers with low bandgaps, which are highly desirable for OPV applications.

Table 1: Potential Polymer Architectures Derived from this compound and Their Applications in Organic Electronics

Polymer ArchitecturePotential Synthetic RouteTarget ApplicationKey Properties
Alternating Donor-Acceptor CopolymerSuzuki polycondensation of the boronic ester derivative with an electron-rich dibromo-monomer.Organic Photovoltaics (OPVs)Broad absorption, suitable HOMO/LUMO levels for charge separation.
Main-Chain Vinylene PolymerWittig or Horner-Wadsworth-Emmons polycondensation with a bis(phosphonium salt) or bis(phosphonate ester).Organic Light-Emitting Diodes (OLEDs)Tunable emission color, good charge transport.
Side-Chain Functionalized PolymerPost-polymerization modification of a pre-formed polymer with this compound.Organic Field-Effect Transistors (OFETs)Solution processability, controlled morphology.

This table is illustrative and based on the known reactivity of the functional groups and the general properties of thiazole-containing polymers.

Role in Conductive and Semiconducting Materials

The inherent electronic properties of the thiazole nucleus, combined with the extended conjugation achievable through polymerization, make this compound a promising precursor for conductive and semiconducting materials. The sulfur and nitrogen heteroatoms in the thiazole ring can facilitate intermolecular interactions, which are crucial for charge transport in the solid state.

Polymers derived from this building block are expected to exhibit semiconducting behavior, with the conductivity being tunable through doping or by chemical modification of the polymer structure. The presence of the bromine atom offers a pathway to further functionalization, which can be used to modulate the material's electronic properties and solid-state packing. The development of such materials is pivotal for the advancement of plastic electronics, enabling the fabrication of lightweight, flexible, and low-cost electronic devices.

Ligand Precursor in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen and sulfur atoms of the thiazole ring in this compound can act as coordination sites for metal ions, making it a valuable ligand precursor in coordination chemistry. The aldehyde group can be further modified to introduce additional donor atoms, leading to the formation of multidentate ligands capable of forming stable complexes with a variety of metals.

Development of New Catalytic Systems

Coordination complexes featuring thiazole-based ligands have been explored for their catalytic activity in a range of organic transformations. The electronic properties of the thiazole ring can influence the reactivity of the metal center, allowing for the fine-tuning of the catalyst's performance. Derivatives of this compound, for example, can be converted into Schiff base ligands through condensation with primary amines. These Schiff base ligands can then be used to synthesize metal complexes with potential applications in catalysis, such as in oxidation, reduction, and cross-coupling reactions. The steric and electronic environment around the metal center can be systematically varied by changing the substituents on the amine, providing a means to optimize the catalytic efficiency and selectivity.

Construction of Supramolecular Assemblies

The directional coordination bonds formed between metal ions and thiazole-containing ligands can be exploited to construct intricate supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, which have shown great promise in gas storage, separation, and catalysis. The aldehyde group of this compound can be oxidized to a carboxylic acid, providing a classic linker for MOF synthesis. The resulting thiazole-dicarboxylate ligand could then be reacted with metal ions to form porous frameworks. The bromine atom could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores.

Precursor for Fluorescent Dyes and Optical Materials

Thiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. The extended π-system of the 2-phenylthiazole (B155284) core in this compound suggests that this compound and its derivatives could serve as precursors for novel fluorescent dyes and optical materials.

The aldehyde group can be readily transformed into various other functional groups, such as imines, oximes, and hydrazones, through condensation reactions. These reactions can be used to extend the conjugation and to introduce different electron-donating or electron-withdrawing groups, which would allow for the systematic tuning of the absorption and emission properties of the resulting molecules. For example, reaction with an electron-rich aniline (B41778) derivative could lead to a donor-π-acceptor type chromophore with strong intramolecular charge transfer character, potentially resulting in intense and solvatochromic fluorescence. Such tunable fluorescent molecules are of interest for applications in chemical sensing, bioimaging, and as active components in optical devices.

Table 2: Potential Photophysical Properties of Derivatives of this compound

Derivative TypePotential Synthetic ModificationExpected Photophysical PropertyPotential Application
Schiff Base DerivativeCondensation with an aromatic amine.Tunable fluorescence emission, solvatochromism.Fluorescent probes, chemical sensors.
Stilbene AnalogueWittig or Horner-Wadsworth-Emmons reaction with a benzylphosphonium salt or phosphonate (B1237965) ester.Enhanced fluorescence quantum yield, potential for aggregation-induced emission.Organic light-emitting diodes (OLEDs), solid-state lighting.
Metal ComplexCoordination to a luminescent metal center (e.g., Ru(II), Ir(III)).Phosphorescence, long-lived excited states.Bioimaging, photodynamic therapy.

This table is illustrative and based on the general photophysical properties of similar thiazole-containing organic and organometallic compounds.

Investigation of Aggregation-Induced Emission (AIE) Properties

The phenomenon of Aggregation-Induced Emission (AIE) is a cornerstone of modern materials science, describing molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation in the solid state or in poor solvents. This property is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While direct studies on the AIE properties of this compound are not extensively documented, the broader class of thiazole-containing organic luminogens, particularly those with rotatable single bonds like the one connecting the thiazole and phenyl rings, are promising candidates for AIE. The core structure of 2-phenylthiazole allows for torsional motion between the two aromatic rings in solution, which can quench fluorescence. Upon aggregation, steric hindrance can lock the conformation, restricting this rotation and activating fluorescence.

Research into related heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, has demonstrated the profound impact of molecular packing and intermolecular interactions on their solid-state photophysical properties. rsc.orgnih.gov In these systems, functionalization with various groups modulates the crystal packing, which in turn dictates the fluorescence characteristics, spanning the entire visible spectrum from blue to orange-red. rsc.orgnih.gov This principle, where solid-state emission is a direct function of crystal packing, is central to understanding and designing AIE-active materials. The photophysical properties of these materials are governed by a combination of synergistic non-covalent interactions within the crystal lattice. rsc.org By analogy, derivatives of this compound, if appropriately functionalized to control intermolecular stacking and restrict rotational freedom in the solid state, could be engineered to exhibit significant AIE characteristics.

Application in Chemical Sensors and Optical Probes

Thiazole and its derivatives have emerged as a critical scaffold in the design of chemosensors due to their inherent structural and electronic properties. researchgate.nettandfonline.com The presence of nitrogen and sulfur heteroatoms provides effective coordination sites for metal ions, making them ideal candidates for colorimetric and fluorometric sensors. researchgate.netacs.org Organic compounds containing such heteroatoms can act as ligands, forming complexes with various metal ions, which often leads to a detectable change in their optical properties (color or fluorescence). researchgate.net

Derivatives of this compound are well-suited for this purpose. The thiazole core acts as the signaling unit, while the aldehyde group at the 5-position serves as a reactive handle for introducing a specific recognition moiety (receptor) for an analyte of interest. This modular design allows for the development of highly selective and sensitive probes.

Thiazole-based sensors have been successfully developed for the detection of a wide range of environmentally and biologically significant heavy metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, and Pb²⁺. researchgate.nettandfonline.comacs.org The sensing mechanism typically involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT) upon binding of the analyte. For instance, a synthesized azomethine thiazole compound demonstrated high sensitivity for mercury ions, enabling detection through colorimetric and fluorometric methods with a very low detection limit. researchgate.net Similarly, functionalized benzothiazole (B30560) derivatives have been reported as ratiometric and fluorescent turn-on sensors for Zn²⁺, and as colorimetric chemosensors for Zn²⁺, Cu²⁺, and Ni²⁺. acs.org

The table below summarizes the performance of selected thiazole-based chemosensors for various metal ions, illustrating the versatility of this heterocyclic core in sensor applications.

Sensor BaseTarget Ion(s)Sensing MethodDetection Limit
Azomethine ThiazoleHg²⁺Fluorometric & Colorimetric0.1126 x 10⁻⁹ M (Fluorometric)
Benzothiazole DerivativeZn²⁺, Cu²⁺, Ni²⁺Ratiometric & ColorimetricNot Specified
Thiazolo[5,4-d]thiazole MOFEnvironmental ContaminantsFluorescence QuenchingLow detection limits reported

Structure-Property Relationships Pertaining to Non-Biological Functions (e.g., Optical Properties, Reactivity, Electronic Properties)

The relationship between the molecular structure of thiazole derivatives and their functional properties is a subject of intense research, leveraging both experimental and computational methods. researchgate.netasianpubs.orgresearchgate.net The electronic and optical properties of the this compound scaffold are determined by the interplay between the electron-rich thiazole ring and the nature of its substituents.

Reactivity: The calculated electron density on the thiazole ring helps predict its reactivity. The C5 position is generally the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases. wikipedia.org The presence of the aldehyde group at C5 modifies this reactivity profile, making it a site for nucleophilic addition and condensation reactions. The 2-bromophenyl group can participate in various cross-coupling reactions, providing a route to more complex molecular architectures.

Optical Properties: The optical properties of thiazole derivatives are directly linked to their electronic structure. The absorption of UV-visible light corresponds to the promotion of an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λ_max) and the fluorescence emission are highly dependent on the extent of conjugation and the electronic nature of the substituents. Studies on thiazolo[5,4-d]thiazole (TTz) derivatives have shown that functionalization can tune the photophysical properties, leading to fluorescence across the visible spectrum. rsc.orgnih.gov The molecular arrangement and intermolecular interactions in the solid state can lead to significant shifts in emission spectra compared to the solution state, a phenomenon critical for applications in solid-state photonics. nih.gov

The following table presents calculated electronic properties for thiazole and its simple methyl-substituted derivatives, illustrating the influence of substituents on the electronic structure. researchgate.netresearchgate.net

CompoundHeat of Formation (kcal/mol)HOMO (eV)LUMO (eV)ΔE (eV)
Thiazole259.667-9.4683.34812.816
2-Methyl thiazole287.121-9.1353.51212.647
4-Methyl thiazole285.574-9.1173.50812.625
5-Methyl thiazole359.742-9.1743.46212.636

Data obtained from computational studies using RM1 and ab initio/HF methods. researchgate.netresearchgate.net

Use as a Versatile Intermediate in the Synthesis of Other Complex Organic Compounds

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of three distinct reactive sites: the aldehyde group, the carbon-bromine bond on the phenyl ring, and the thiazole core itself. This trifecta of functionality allows chemists to construct a wide array of complex organic compounds through sequential and selective reactions.

The aldehyde group is a classic functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily undergoes nucleophilic addition and condensation reactions. For example, it can react with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, or with organometallic reagents to form secondary alcohols. These reactions are fundamental steps in building larger molecular scaffolds. chemimpex.com

The bromo-substituent on the phenyl ring is a key feature for modern cross-coupling chemistry. It serves as an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile formation of new carbon-carbon bonds, enabling the attachment of various aryl, alkyl, or alkynyl groups. For instance, a Suzuki reaction could be used to replace the bromine atom with a different aryl group, a common strategy in the synthesis of complex polyaromatic systems or biaryl-containing drug candidates. mdpi.com

The thiazole ring itself is a privileged scaffold found in numerous biologically active compounds and functional materials. acs.orgkau.edu.sa The synthesis of complex heterocyclic hybrids often utilizes thiazole-based building blocks. For example, phenacyl bromides (structurally related to the bromophenyl moiety) are common precursors in the Hantzsch synthesis of thiazoles, which can then be elaborated into more complex structures like thiazolyl-pyrazoline hybrids. acs.org Starting from precursors like 2-aminothiazoles, a vast number of derivatives can be synthesized through reactions at the amino group or the thiazole ring, leading to compounds with potential anticancer, antimicrobial, or antioxidant properties. mdpi.comkau.edu.samdpi.com The reaction of a functionalized thiazole, such as this compound, with other reagents can lead to the construction of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. sciforum.net This versatility makes it an indispensable tool for medicinal chemists and material scientists in the development of novel therapeutic agents and advanced materials. chemimpex.comacs.org

Future Research Directions and Translational Perspectives

Unexplored Reactivity Pathways and Stereoselective Transformations

The aldehyde functionality at the 5-position of the thiazole (B1198619) ring is a prime site for a multitude of chemical transformations. Future research could delve into its participation in various C-C bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Henry reactions, to construct more complex molecular architectures. The bromine atom on the phenyl ring offers a handle for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents.

A significant area for exploration would be the development of stereoselective transformations. For instance, asymmetric reductions of the aldehyde could yield chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. Furthermore, the development of catalytic asymmetric additions to the aldehyde would open pathways to enantiomerically enriched derivatives with potentially unique biological activities.

Table 1: Potential Chemical Transformations of 2-(2-Bromophenyl)thiazole-5-carbaldehyde

Reaction TypeReagents and Conditions (Hypothetical)Potential Product
Wittig ReactionPhosphonium ylideSubstituted alkene
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl derivative
Asymmetric ReductionChiral reducing agent (e.g., CBS reagent)Enantiomerically enriched alcohol
Aldol CondensationKetone or aldehyde, acid or base catalystα,β-Unsaturated carbonyl compound

Integration into Advanced Multifunctional Materials Systems

The conjugated system formed by the thiazole and bromophenyl rings suggests potential applications in materials science. The inherent electronic properties of the thiazole ring, combined with the possibility of extending conjugation through reactions at the aldehyde and bromo positions, make this compound a promising precursor for novel organic electronic materials.

Future work could focus on synthesizing polymers or oligomers derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom could be exploited for electropolymerization or for post-polymerization modification to fine-tune the material's properties. The aldehyde group could be used to anchor the molecule to surfaces or to create cross-linked networks, leading to the development of robust thin films.

High-Throughput Synthesis and Screening for Novel Material Properties

To accelerate the discovery of new materials based on the this compound scaffold, high-throughput synthesis and screening methodologies could be employed. A library of derivatives could be rapidly synthesized by parallel reactions involving the aldehyde and bromo functionalities. For example, a diverse set of amines could be reacted with the aldehyde to form a Schiff base library, or a variety of boronic acids could be used in parallel Suzuki coupling reactions.

These compound libraries could then be screened for a range of properties, including their photophysical characteristics (absorption and emission spectra, quantum yields), electrochemical properties (redox potentials), and performance in electronic devices. This approach would enable the rapid identification of structure-property relationships and the optimization of materials for specific applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. Organic chemists would be tasked with developing efficient and selective synthetic routes to the parent compound and its derivatives. Materials scientists would then investigate the physical and electronic properties of these new molecules and fabricate them into devices.

This synergistic relationship would create a feedback loop, where the performance of the materials in devices informs the design of new and improved molecular structures. Theoretical chemists could also play a crucial role by using computational modeling to predict the properties of new derivatives, thereby guiding the synthetic efforts towards the most promising candidates. Such a collaborative ecosystem would be essential to translate the potential of this unexplored molecule into tangible technological advancements.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2-Bromophenyl)thiazole-5-carbaldehyde?

The compound can be synthesized via bromination and cyclization reactions. A validated approach involves:

  • Thiazole ring formation : Reacting 2-bromophenyl thioamide with α-bromo aldehyde precursors under reflux conditions in chloroform with NaHCO₃ as a base, followed by column chromatography purification .
  • Bromine positioning : Ensuring regioselectivity at the phenyl ring’s 2-position requires careful control of reaction kinetics and steric effects, as para-substituted analogs (e.g., 4-bromophenyl derivatives) may form competing byproducts .
  • Yield optimization : Adjusting stoichiometric ratios of Br₂ (for bromination) and using inert atmospheres (e.g., Ar) to minimize oxidative side reactions .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : The aldehyde proton typically resonates at δ 9.8–10.0 ppm (¹H-NMR), while the thiazole C-5 carbon appears near δ 140–150 ppm (¹³C-NMR). Bromine’s electron-withdrawing effect causes distinct splitting patterns in the aromatic region .
  • FT-IR spectroscopy : A strong carbonyl stretch (~1670–1690 cm⁻¹) confirms the aldehyde group. Thiazole ring vibrations (C=N and C-S) appear at ~1440–1500 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 267 (for C₁₀H₇BrN₂OS) with fragmentation patterns consistent with bromophenyl and thiazole moieties .

Advanced Research Questions

Q. How does the ortho-bromine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

The ortho-bromine creates steric hindrance and electronic effects that modulate reactivity:

  • Suzuki-Miyaura coupling : The aldehyde group can act as a directing group, but steric bulk from the ortho-Br may slow Pd-catalyzed coupling. Use bulky ligands (e.g., XPhos) to enhance selectivity .
  • Knoevenagel condensation : The aldehyde’s electrophilicity is enhanced by the electron-withdrawing Br, enabling efficient condensation with active methylene compounds (e.g., malononitrile) for synthesizing π-conjugated systems .

Q. What are the applications of this compound in designing bioactive molecules?

  • Scaffold for kinase inhibitors : The thiazole core mimics ATP-binding motifs in kinases. Functionalization of the aldehyde group with hydrazides or amines can yield Schiff bases with antiproliferative activity .
  • Antimicrobial agents : Derivatives substituted at the aldehyde position (e.g., oxadiazole-triazole hybrids) show enhanced activity against S. aureus and E. coli (MIC: 4–8 µg/mL) .
  • Photodynamic therapy (PDT) agents : Conjugation with porphyrin derivatives via aldehyde-amine linkages enables light-activated singlet oxygen generation .

Q. How can computational modeling resolve contradictions in spectroscopic data for ortho- vs. para-substituted analogs?

  • DFT calculations : Compare theoretical NMR/IR spectra (e.g., using Gaussian at B3LYP/6-311+G(d,p)) with experimental data to assign peaks. Ortho-Br induces greater deshielding of adjacent protons than para-Br .
  • Molecular docking : Predict binding affinities of ortho-substituted derivatives to biological targets (e.g., EGFR kinase) to explain divergent activity compared to para-analogs .

Q. What strategies mitigate challenges in regioselective functionalization of the thiazole ring?

  • Protection-deprotection : Temporarily block the aldehyde group with semicarbazide to direct electrophilic substitution (e.g., nitration) to the thiazole’s 4-position .
  • Microwave-assisted synthesis : Enhance reaction rates and regioselectivity for SNAr reactions at the thiazole’s electron-deficient positions .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and Pd(PPh₃)₂Cl₂ catalysts for coupling reactions to avoid dehalogenation .
  • Purification : Use silica gel chromatography (hexane:EtOAc, 3:1) for intermediates and preparative HPLC for final products .
  • Safety : Ortho-brominated benzaldehydes may release HBr under acidic conditions; use scrubbers and PPE during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.